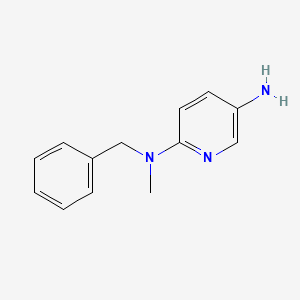

N2-Benzyl-N2-methylpyridine-2,5-diamine

Description

N2-Benzyl-N2-methylpyridine-2,5-diamine is a heterocyclic aromatic compound featuring a pyridine core substituted with a benzyl and methyl group on the nitrogen atom at position 2 (N2) and an additional amine group at position 5 (C5). This tertiary amine structure confers unique physicochemical properties, including enhanced lipophilicity compared to primary or secondary amine analogues. While specific data on its synthesis, solubility, or CAS number are unavailable in the provided evidence, its structural features align with derivatives used in pharmaceutical and materials science research .

Properties

IUPAC Name |

2-N-benzyl-2-N-methylpyridine-2,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3/c1-16(10-11-5-3-2-4-6-11)13-8-7-12(14)9-15-13/h2-9H,10,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNGGFHOYAUJICW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C2=NC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N2-Benzyl-N2-methylpyridine-2,5-diamine typically involves the reaction of 2,5-diaminopyridine with benzyl chloride and methyl iodide under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

N2-Benzyl-N2-methylpyridine-2,5-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially leading to the formation of reduced amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl or methyl groups can be replaced by other substituents using appropriate reagents and conditions.

Condensation: It can also undergo condensation reactions with aldehydes or ketones to form Schiff bases or imines.

Scientific Research Applications

N2-Benzyl-N2-methylpyridine-2,5-diamine has various applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of N2-Benzyl-N2-methylpyridine-2,5-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key differences between N2-Benzyl-N2-methylpyridine-2,5-diamine and structurally related compounds:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Heterocycle | Key Properties | CAS Number |

|---|---|---|---|---|---|---|

| N2-Benzyl-N2-methylpyridine-2,5-diamine | C₁₃H₁₆N₃ | 214 | N2-Benzyl, N2-Methyl, C5-NH₂ | Pyridine | High lipophilicity; tertiary amine | Not available |

| N2-Methylpyridine-2,5-diamine hydrochloride | C₆H₁₀ClN₃ | 159.5 | N2-Methyl, C5-NH₂, Hydrochloride salt | Pyridine | Water-soluble (HCl salt); 95% purity | 117879-51-3 |

| N2-Benzylpyrimidine-2,5-diamine | C₁₁H₁₂N₄ | 200.24 | N2-Benzyl, C5-NH₂ | Pyrimidine | Additional nitrogen in ring; planar structure | 1250958-56-5 |

Key Observations:

The pyrimidine derivative’s planar structure may improve stacking interactions in supramolecular applications compared to pyridine derivatives .

Substituent Effects: The hydrochloride salt (C₆H₁₀ClN₃) demonstrates improved aqueous solubility due to ionic character, making it suitable for biological assays .

Biological Activity

N2-Benzyl-N2-methylpyridine-2,5-diamine is an organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

N2-Benzyl-N2-methylpyridine-2,5-diamine is characterized by a pyridine ring with benzyl and methyl substituents on the nitrogen atoms. Its molecular formula is , with a molecular weight of approximately 214.27 g/mol. The presence of two amino groups enhances its reactivity and potential interactions with biological targets.

Biological Activities

Research indicates that N2-Benzyl-N2-methylpyridine-2,5-diamine exhibits several notable biological activities:

- Antimicrobial Properties : Studies have shown that this compound possesses significant antimicrobial activity against various pathogens, including bacteria and fungi. Its effectiveness can be attributed to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.

- Anticancer Activity : Preliminary investigations suggest that N2-Benzyl-N2-methylpyridine-2,5-diamine may have anticancer properties. It has been observed to induce apoptosis in cancer cell lines, potentially through the modulation of signaling pathways involved in cell survival and proliferation.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Effective against bacteria and fungi | |

| Anticancer | Induces apoptosis in cancer cells |

The mechanism by which N2-Benzyl-N2-methylpyridine-2,5-diamine exerts its biological effects involves interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation. This inhibition can lead to reduced viability of pathogens or cancerous cells.

- Receptor Modulation : It may interact with various receptors, modulating their activity and influencing downstream signaling pathways critical for cell survival and growth.

Case Studies

- Antimicrobial Efficacy : In a study assessing the antimicrobial properties of N2-Benzyl-N2-methylpyridine-2,5-diamine, the compound demonstrated a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli comparable to established antibiotics. This suggests its potential as a lead compound for developing new antimicrobial agents.

- Cancer Cell Line Studies : Research involving various cancer cell lines revealed that treatment with N2-Benzyl-N2-methylpyridine-2,5-diamine led to significant reductions in cell viability and increased markers of apoptosis. These findings underscore its potential as an anticancer therapeutic agent.

Comparison with Similar Compounds

N2-Benzyl-N2-methylpyridine-2,5-diamine can be compared to structurally similar compounds to highlight its unique properties:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-N-benzylpyridine-2,5-diamine | Lacks methyl group | Lower activity |

| 2-N-methylpyridine-2,5-diamine | Lacks benzyl group | Reduced solubility |

| 2,5-diaminopyridine | Parent compound without substitutions | Base level activity |

The unique substitution pattern of N2-Benzyl-N2-methylpyridine-2,5-diamine contributes to its distinct chemical reactivity and biological activity compared to its analogs.

Future Directions

Ongoing research aims to further elucidate the mechanisms underlying the biological activities of N2-Benzyl-N2-methylpyridine-2,5-diamine. Future studies will focus on:

- In Vivo Studies : To assess the efficacy and safety profile in animal models.

- Structure-Activity Relationship (SAR) Studies : To optimize the compound for enhanced potency and selectivity against specific targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.